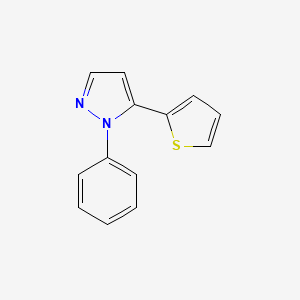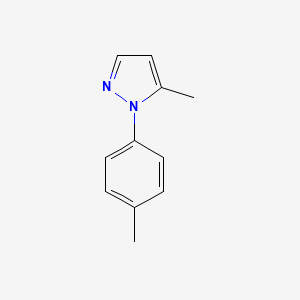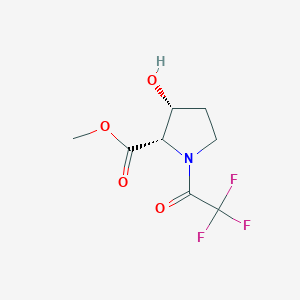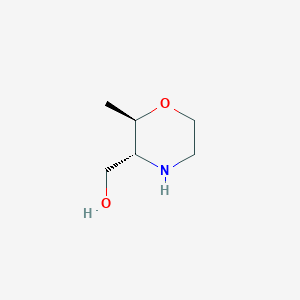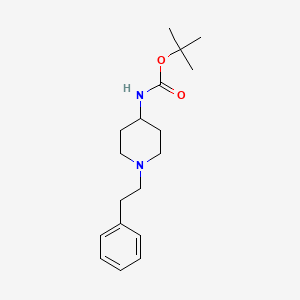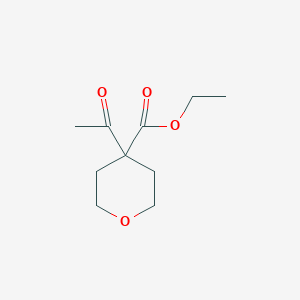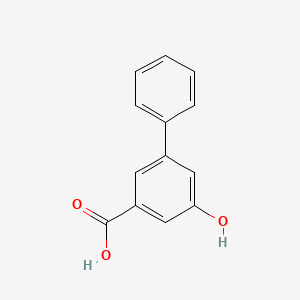
5-羟基-3-苯基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-3-phenylbenzoic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-3-phenylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-3-phenylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
制药:抗氧化应用
5-羟基-3-苯基苯甲酸与许多酚酸一样,具有显著的抗氧化特性。这些化合物可以中和自由基并减少氧化应激,而氧化应激与各种慢性疾病有关。 在药物研究中,可以研究该化合物在保护细胞免受氧化损伤方面的潜力,这对于预防与年龄相关的疾病和促进长寿至关重要 .
化妆品行业:护肤
由于其抗氧化特性,5-羟基-3-苯基苯甲酸也可能在化妆品行业中找到应用,特别是在护肤产品中。众所周知,抗氧化剂通过保护皮肤免受紫外线辐射和污染造成的损害来对抗皮肤老化。 该化合物可以添加到旨在减少皱纹、细纹和改善整体皮肤健康的配方中 .
食品行业:防腐剂
在食品工业中,酚酸的抗菌和抗氧化特性可以作为天然防腐剂加以利用。 5-羟基-3-苯基苯甲酸可以用于延长易腐产品的保质期,方法是抑制细菌和真菌的生长,以及防止食品成分氧化 .
农业:植物生长调节剂
农业研究可以探索将5-羟基-3-苯基苯甲酸用作植物生长调节剂。 酚酸在植物生长和发育中起作用,该化合物可能用于提高作物产量,改善植物健康,以及增强对环境压力源的抗性 .
环境科学:生物降解
酚类化合物的生物降解是环境科学的一个关注领域。 可以研究5-羟基-3-苯基苯甲酸的生物降解性和其在污染场地自然衰减中的潜在作用,为环境修复工作做出贡献 .
分析化学:色谱标准品
在分析化学中,5-羟基-3-苯基苯甲酸由于其明确的结构和特性,可以作为色谱分析的标准品。 它可用于校准设备并验证在各种样品中检测和量化类似化合物的方法 .
材料科学:聚合物的合成
5-羟基-3-苯基苯甲酸的化学结构使其能够参与聚合物的合成。 它的酚羟基可以与其他单体反应形成具有特定性质的聚合物,这可能对创造用于工业应用的新材料有用 .
医疗保健:抗炎和抗癌研究
最后,在医疗保健研究中,酚酸的抗炎和潜在的抗癌活性引起了极大的兴趣。 可以研究5-羟基-3-苯基苯甲酸对炎症通路的的影响及其抑制癌细胞增殖的能力,从而开发新的治疗剂 .
作用机制
Target of Action
As a phenolic compound, it may interact with various cellular components, including proteins and enzymes, to exert its effects .
Mode of Action
Phenolic compounds like 5-hydroxy-3-phenylbenzoic acid are known to interact with their targets through various mechanisms, such as free radical scavenging, metal chelation, and enzyme inhibition .
Biochemical Pathways
5-Hydroxy-3-phenylbenzoic acid, as a phenolic compound, may affect various biochemical pathways. Phenolic compounds are known to influence the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The downstream effects of these interactions can lead to changes in the production of other metabolites.
Pharmacokinetics
The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy-3-phenylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
生化分析
Cellular Effects
5-Hydroxy-3-phenylbenzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic acids, including 5-Hydroxy-3-phenylbenzoic acid, are known to exhibit antioxidant properties, which can protect cells from oxidative stress . Additionally, it may modulate the expression of genes involved in inflammatory responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-3-phenylbenzoic acid involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, phenolic acids are known to inhibit enzymes involved in oxidative stress pathways, thereby exerting their antioxidant effects . Additionally, 5-Hydroxy-3-phenylbenzoic acid may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-3-phenylbenzoic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that phenolic acids can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, the long-term effects of 5-Hydroxy-3-phenylbenzoic acid on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits and limitations over extended periods.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-3-phenylbenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For example, studies on hydroxybenzoic acids have shown that high doses can lead to cytotoxicity and other adverse effects . Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.
Metabolic Pathways
5-Hydroxy-3-phenylbenzoic acid is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate and phenylpropanoid pathways . These pathways involve multiple enzymes and cofactors that facilitate the conversion of primary metabolites into phenolic compounds. Additionally, 5-Hydroxy-3-phenylbenzoic acid can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Hydroxy-3-phenylbenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 5-Hydroxy-3-phenylbenzoic acid across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 5-Hydroxy-3-phenylbenzoic acid can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 5-Hydroxy-3-phenylbenzoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 5-Hydroxy-3-phenylbenzoic acid within cells can affect its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
3-hydroxy-5-phenylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBISYENZHRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688498 |
Source


|
| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35489-88-4 |
Source


|
| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1503010.png)
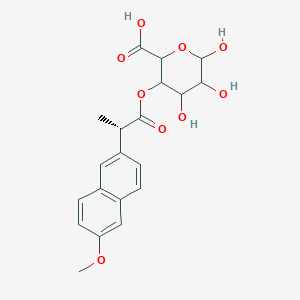
![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)
![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)

